

An In-depth Technical Guide to 4-Bromo-3-nitrobenzene-1,2-diamine

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Compound of Interest

Compound Name: 4-Bromo-3-nitrobenzene-1,2-diamine

Cat. No.: B133556

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-bromo-3-nitrobenzene-1,2-diamine**, a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and novel organic materials. This document details its chemical identity, physicochemical properties, plausible synthetic routes, and its application as a versatile building block in medicinal chemistry.

Chemical Identity and Structure

The compound, **4-bromo-3-nitrobenzene-1,2-diamine**, is an aromatic amine derivative of benzene. Its structure is characterized by a benzene ring substituted with two adjacent amino groups (at positions 1 and 2), a nitro group (at position 3), and a bromine atom (at position 4).

- IUPAC Name: **4-bromo-3-nitrobenzene-1,2-diamine**[\[1\]](#)
- CAS Number: 147021-89-4[\[1\]](#)
- Molecular Formula: C₆H₆BrN₃O₂[\[1\]](#)
- Canonical SMILES: C1=CC(=C(C(=C1N)N)--INVALID-LINK--[O-])Br[\[1\]](#)
- InChI Key: UJXICRJJECIZTR-UHFFFAOYSA-N[\[1\]](#)

The presence of ortho-diamine functionality, combined with the electron-withdrawing nitro group and the reactive bromine atom, makes this molecule a highly valuable and versatile precursor in synthetic chemistry.

Physicochemical and Quantitative Data

The key physicochemical properties of **4-bromo-3-nitrobenzene-1,2-diamine** are summarized in the table below. It should be noted that experimental data for melting point and solubility are not consistently reported in publicly available literature.

| Property | Value | Source |
|---------------------|--|--------|
| Molecular Weight | 232.04 g/mol | [2] |
| Density | 1.901 g/cm ³ | [2] |
| Boiling Point | 352.4 °C at 760 mmHg | [2] |
| Flash Point | 166.9 °C | [2] |
| Refractive Index | 1.735 | [2] |
| Vapor Pressure | 3.86 x 10 ⁻⁵ mmHg at 25°C | [2] |
| Storage Temperature | Room temperature, inert atmosphere, keep in dark | [2] |
| Melting Point | Not Available | [2] |
| Solubility | Not Available | [2] |

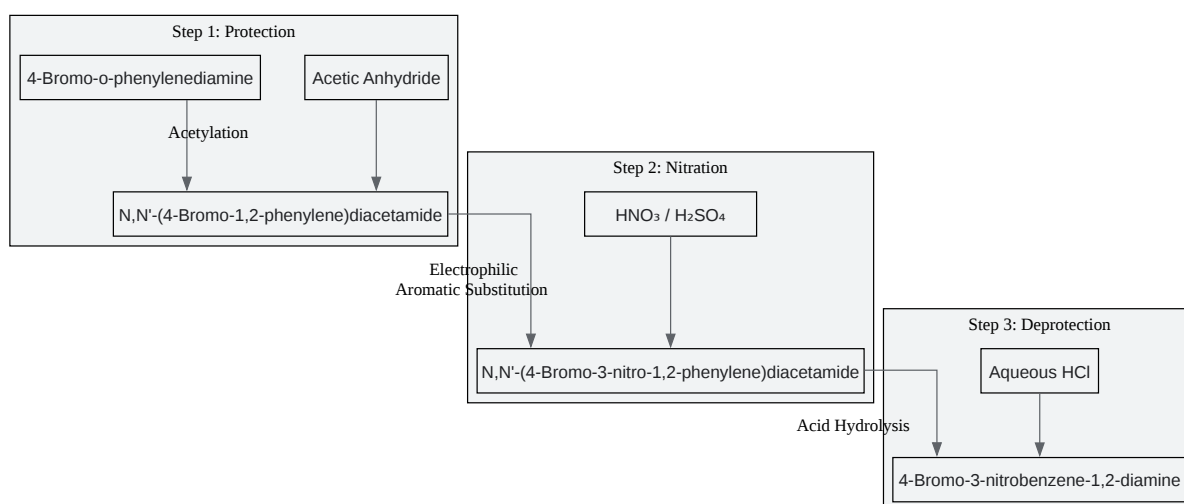
Experimental Protocols

Detailed experimental protocols for the synthesis of **4-bromo-3-nitrobenzene-1,2-diamine** are not readily available. However, a plausible and chemically sound synthetic route can be designed based on established organic chemistry principles, starting from the commercially available precursor, 4-bromo-o-phenylenediamine.

Proposed Synthesis of 4-Bromo-3-nitrobenzene-1,2-diamine

The introduction of a nitro group onto the 4-bromo-o-phenylenediamine ring requires careful control to achieve the desired regioselectivity and to prevent oxidation of the amine groups. A standard strategy involves the protection of the amino groups via acetylation, followed by nitration and subsequent deprotection.

Logical Workflow for Synthesis



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A plausible multi-step synthesis workflow for the target compound.

Protocol:

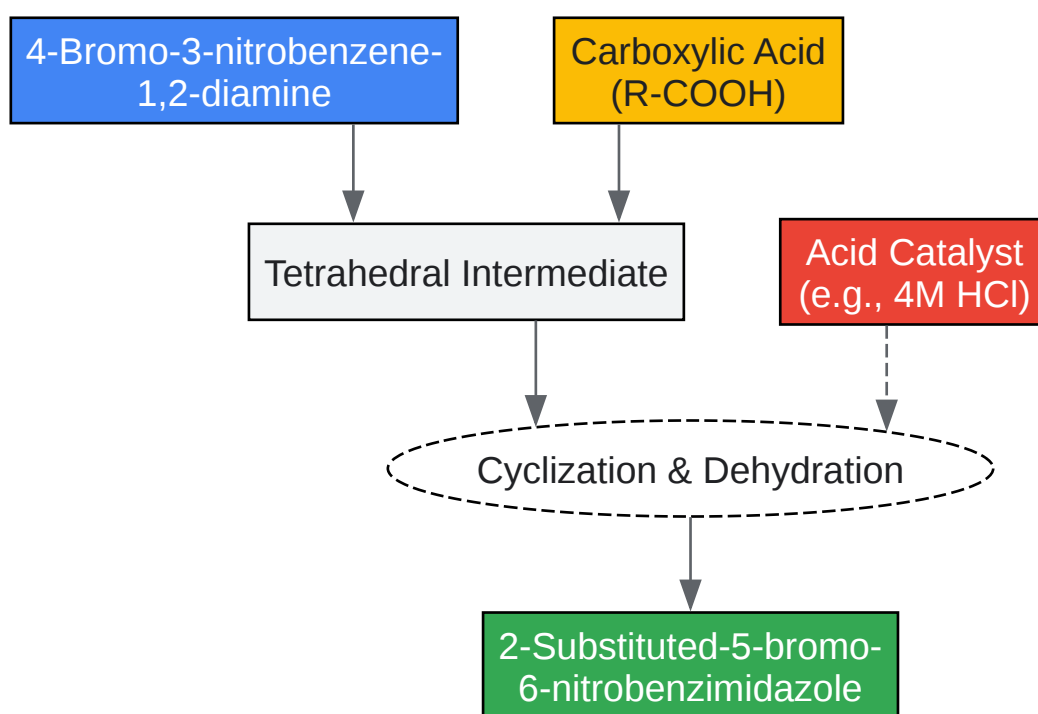
- Step 1: Protection (Diacetylation) of 4-Bromo-o-phenylenediamine
 - To a stirred solution of 4-bromo-o-phenylenediamine (1.0 eq) in glacial acetic acid, slowly add acetic anhydride (2.2 eq) at 0-5 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
 - Pour the reaction mixture into ice-cold water to precipitate the product.
 - Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield N,N'-(4-bromo-1,2-phenylene)diacetamide.
- Step 2: Nitration of the Protected Diamine
 - Add the N,N'-(4-bromo-1,2-phenylene)diacetamide (1.0 eq) in portions to a cold (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid (e.g., 1:1 v/v).
 - Maintain the temperature below 10 °C during the addition.
 - After the addition is complete, stir the mixture at 0-10 °C for 1-2 hours. Monitor the reaction by TLC.
 - Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
 - Filter the precipitate, wash with cold water until neutral, and dry to obtain N,N'-(4-bromo-3-nitro-1,2-phenylene)diacetamide.
- Step 3: Deprotection (Acid Hydrolysis)
 - Suspend the crude nitrated diacetyl compound in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).
 - Heat the mixture to reflux for 4-8 hours, monitoring for the disappearance of the starting material by TLC.
 - Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the free diamine.

- Filter the solid product, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Application in Heterocyclic Synthesis: Preparation of Benzimidazoles

The ortho-diamine functionality is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The Phillips condensation, which involves reacting an o-phenylenediamine with a carboxylic acid under acidic conditions, is a common method.

Signaling Pathway for Benzimidazole Synthesis



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Condensation pathway for synthesizing benzimidazole derivatives.

Protocol: Synthesis of 2-Methyl-5-bromo-6-nitro-1H-benzimidazole

- Reaction Setup:
 - In a round-bottom flask, combine **4-bromo-3-nitrobenzene-1,2-diamine** (1.0 eq) and glacial acetic acid (5.0 eq, serving as both reactant and solvent).

- Add 4M hydrochloric acid as a catalyst.
- Condensation:
 - Heat the mixture to reflux (approximately 110-120 °C) for 3-5 hours.
 - Monitor the progress of the reaction by TLC, observing the formation of a new, more polar spot corresponding to the benzimidazole product.
- Work-up and Isolation:
 - After completion, cool the reaction mixture to room temperature.
 - Slowly pour the acidic solution into a beaker of ice water and carefully neutralize with concentrated ammonium hydroxide until the product precipitates completely (typically around pH 7-8).
 - Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
 - Collect the crude product by vacuum filtration.
- Purification:
 - Wash the filter cake with copious amounts of cold water to remove any residual salts.
 - Dry the crude product under vacuum.
 - The product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield the pure 2-methyl-5-bromo-6-nitro-1H-benzimidazole.

This protocol can be adapted for a wide range of carboxylic acids or aldehydes to generate a library of substituted benzimidazoles for screening in drug discovery programs. The compound's unique substitution pattern makes it a valuable tool for creating new chemical entities with potential therapeutic applications.

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References

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